Product packaging for 2'-Deoxyribavirin(Cat. No.:CAS No. 40372-06-3)

2'-Deoxyribavirin

Cat. No.: B043261
CAS No.: 40372-06-3
M. Wt: 228.21 g/mol
InChI Key: GODSJHAJEWFDAD-KVQBGUIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2'-Deoxyribavirin is a synthetic nucleoside analog and a derivative of the broad-spectrum antiviral agent ribavirin, distinguished by the absence of a hydroxyl group at the 2' position of the ribose ring. This structural modification is a key area of investigation, as it alters the compound's phosphorylation profile and interaction with viral polymerases. Its primary research value lies in probing the mechanisms of antiviral activity and resistance, particularly against RNA viruses. Researchers utilize this compound to study its potential to inhibit viral RNA-dependent RNA polymerase (RdRp) and its role as a mutagenic agent that can lead to viral error catastrophe. Beyond virology, this compound is a valuable tool in oncology research for exploring the antiproliferative effects of nucleoside analogs on rapidly dividing cells. Its mechanism is hypothesized to involve multiple pathways, including the direct inhibition of inosine monophosphate dehydrogenase (IMPDH), thereby depleting intracellular guanine nucleotide pools and disrupting vital processes like RNA synthesis and cap-dependent translation. This multi-faceted action makes this compound an essential pharmacological probe for dissecting nucleotide metabolism, viral replication cycles, and novel therapeutic strategies in a controlled research setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N4O4 B043261 2'-Deoxyribavirin CAS No. 40372-06-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4/c9-7(15)8-10-3-12(11-8)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,15)/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODSJHAJEWFDAD-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC(=N2)C(=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC(=N2)C(=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001153248
Record name 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001153248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40372-06-3
Record name 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-1H-1,2,4-triazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40372-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Deoxy-β-D-erythro-pentofuranosyl)-1H-1,2,4-triazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001153248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Mechanisms of Action of 2 Deoxyribavirin and Its Active Metabolites

Intracellular Phosphorylation Cascades

For 2'-Deoxyribavirin to exert its antiviral effect, it must first be phosphorylated intracellularly to its mono-, di-, and triphosphate forms. This multi-step process is catalyzed by host cell kinases.

Activation by Nucleoside Diphosphate (B83284) (NDP) Kinase

The final and crucial step in the activation cascade of this compound is the phosphorylation of its diphosphate form to the active triphosphate metabolite. This reaction is primarily catalyzed by the host enzyme Nucleoside Diphosphate (NDP) kinase. nih.gov NDP kinases are responsible for maintaining the intracellular pool of nucleoside triphosphates by transferring the gamma-phosphate from a donor nucleoside triphosphate (like ATP) to a nucleoside diphosphate acceptor. nih.gov

Structural and kinetic studies have demonstrated that this compound is an efficient substrate for NDP kinase. nih.gov This efficient conversion is a key determinant of its antiviral potency, as the resulting this compound triphosphate is the direct inhibitor of viral polymerases. nih.gov The interaction between NDP kinase and ribavirin (B1680618) analogs highlights the enzyme's role in the bioactivation of antiviral nucleosides.

Substrate Specificity of Cellular Kinases for this compound Analogs

The initial phosphorylation of this compound to its monophosphate form is a rate-limiting step and is carried out by cellular deoxyribonucleoside kinases. embopress.org These kinases exhibit varied substrate specificities. For instance, deoxyguanosine kinase (dGK), a mitochondrial enzyme, is known to phosphorylate a broad range of purine (B94841) and pyrimidine (B1678525) deoxynucleosides and their analogs. nih.gov This broad specificity is crucial for the activation of many antiviral and anticancer nucleoside drugs. nih.gov

While NDP kinase demonstrates a lack of specificity for the nucleobase, it does show a preference for sugars in the D-configuration. nih.gov The 2'-deoxy modification in this compound is well-tolerated by the activating kinases, leading to its efficient phosphorylation. nih.gov The table below summarizes the key cellular kinases involved in the phosphorylation of nucleoside analogs.

Kinase FamilyRole in PhosphorylationSubstrate Characteristics
Deoxyribonucleoside Kinases (e.g., dGK)Initial phosphorylation (monophosphate formation)Broad specificity for purine and pyrimidine analogs. nih.gov
Nucleoside Diphosphate (NDP) KinaseFinal phosphorylation (triphosphate formation)Lacks nucleobase specificity but prefers D-configuration sugars. nih.govnih.gov

Direct Interactions with Viral Polymerases and Enzymes

The active triphosphate form of this compound directly targets and inhibits key viral enzymes essential for the replication of the viral genome.

Inhibition of RNA-Dependent RNA Polymerase (RdRp) Activity (e.g., HCV Polymerase)

The primary target of this compound triphosphate is the viral RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of RNA viruses like HCV. nih.gov Studies have shown that this compound triphosphate is a potent inhibitor of HCV RdRp. nih.gov The mechanism of inhibition involves the compound acting as a non-obligate chain terminator. nih.gov After incorporation into the nascent RNA strand, the presence of the 2'-deoxy modification can create steric hindrance, impeding the binding of the next incoming nucleotide and thus halting further elongation of the RNA chain. nih.gov

Among several ribavirin analogs with modifications on the ribose moiety, this compound was identified as the most efficient in vitro inhibitor of HCV polymerase that is also effectively activated by NDP kinase. nih.gov

Modulation of Viral RNA Synthesis Initiation and Elongation

The inhibitory action of this compound triphosphate affects both the initiation and elongation phases of viral RNA synthesis. nih.govnih.gov The presence of the 3'-hydroxyl group is a critical factor for the inhibition of the initiation step of RNA synthesis by the HCV polymerase. nih.gov However, for the inhibition of the elongation phase, the presence of both the 2' and 3'-hydroxyl groups on the ribose is generally required. nih.gov Despite lacking the 2'-hydroxyl, this compound's incorporation effectively disrupts the elongation process. nih.gov

The modulation of these two key steps in viral RNA synthesis by a single agent underscores the multifaceted inhibitory potential of this compound's active metabolite.

Phase of RNA SynthesisEffect of this compound Triphosphate
InitiationInhibited, with the 3'-hydroxyl group playing a crucial role. nih.gov
ElongationInhibited through non-obligate chain termination following incorporation. nih.govnih.gov

Effects on Viral NTPase/Helicase Enzymes (e.g., HCV NTPase/Helicase)

In addition to the RdRp, other viral enzymes can be targeted by nucleoside analogs. The HCV non-structural protein 3 (NS3) possesses both NTPase and helicase activities, which are vital for unwinding the viral RNA genome during replication. Ribavirin-5'-triphosphate, a close analog of this compound triphosphate, has been shown to be a competitive inhibitor of the NTPase activity of the HCV NTPase/helicase. nih.govnih.gov This inhibition occurs with respect to ATP, the natural substrate for the enzyme. nih.gov

Furthermore, ribavirin-5'-triphosphate can also inhibit the helicase (unwinding) activity of the enzyme, although the mechanism appears to be distinct from its effect on NTPase activity. nih.govdoi.org This suggests that the active metabolites of ribavirin and its analogs like this compound may exert their antiviral effects through multiple mechanisms, targeting different enzymatic functions of the virus.

Investigation of Antiviral Mutagenesis Potential

The concept of lethal mutagenesis as an antiviral strategy has gained significant traction, focusing on nucleoside analogs that can be incorporated into the viral genome by the viral RNA-dependent RNA polymerase (RdRp), thereby increasing the viral mutation rate beyond a sustainable threshold and leading to viral extinction. nih.govrsc.org This approach has been extensively studied for compounds like ribavirin, favipiravir, and molnupiravir. nih.gov However, specific research directly investigating the antiviral mutagenesis potential of this compound is not prominently available in the reviewed scientific literature.

The primary mechanism of action for many antiviral nucleoside analogs involves their intracellular conversion to the active triphosphate form. psu.edu In the case of ribavirin, its triphosphate (RTP) is recognized by viral RdRps and can be incorporated into the nascent viral RNA. psu.edu This incorporation is often ambiguous, meaning it can act as a mimic for more than one natural nucleotide, leading to mutations in the subsequent rounds of replication. nih.gov For instance, ribavirin has been shown to induce G-to-A and C-to-U transitions in the hepatitis C virus genome. psu.edu

For an analog like this compound to exert a mutagenic effect, its triphosphate form, this compound-5'-triphosphate, would need to be a substrate for the viral RdRp. The fidelity of viral polymerases is a critical factor in determining whether such an analog is incorporated and whether that incorporation leads to mutations. nih.gov Viral RdRps are inherently error-prone compared to cellular DNA polymerases, which contributes to the genetic diversity of RNA viruses. nih.gov The introduction of a nucleoside analog that is readily incorporated but leads to incorrect base pairing during subsequent replication cycles can amplify this error rate, potentially to lethal levels for the virus. nih.govpsu.edu

Biochemical assays are crucial in determining the mutagenic potential of a nucleoside analog. These studies typically involve:

Enzymatic incorporation assays: These experiments test the ability of the viral RdRp to utilize the triphosphate form of the analog as a substrate for RNA synthesis.

Fidelity assays: These measure the accuracy of the polymerase when the analog is present in the template strand or as an incoming nucleotide.

Cell culture-based mutation frequency analysis: This involves passaging the virus in the presence of the compound and sequencing the viral genome to determine if there is an increase in mutation frequency and to identify the types of mutations induced.

While extensive data exists for ribavirin and its mutagenic effects on various RNA viruses psu.edu, similar detailed research findings specifically for this compound are not readily found in the public domain. The structural difference between ribavirin and this compound, namely the absence of the 2'-hydroxyl group in the latter, would significantly influence its recognition and incorporation by viral RdRps, which are RNA-dependent RNA polymerases. The presence or absence of this hydroxyl group is a key determinant for distinguishing between ribonucleosides and deoxyribonucleosides.

Therefore, while the theoretical framework for antiviral mutagenesis by nucleoside analogs is well-established, the specific application and investigation of this mechanism for this compound remain an area where detailed research findings are not currently available.

Comparative Biological Activities and Structure Activity Relationships of 2 Deoxyribavirin

Comparative Antiviral Efficacy against RNA Viruses

The evaluation of 2'-Deoxyribavirin against various RNA viruses is crucial for understanding its spectrum of activity. This section compares its efficacy to its parent compound, ribavirin (B1680618), and other relevant antiviral agents.

Evaluation against Hepatitis C Virus (HCV)

Ribavirin, in combination with other antiviral drugs, has been a cornerstone of treatment for chronic Hepatitis C Virus (HCV) infection. mdpi.com On its own, ribavirin demonstrates a dose-dependent inhibition of HCV subgenomic replicon replication, with a reported 50% effective concentration (EC₅₀) of approximately 87 μM. nih.gov However, its combination with other agents, such as the pyrimidine (B1678525) nucleoside analog 2'-C-methylcytidine, has been shown to result in a marked antagonistic activity in vitro. nih.gov

Assessment against Bunyaviridae Family Viruses (e.g., Rift Valley Fever Virus, Tahyna Virus, Dhori Virus)

The Bunyaviridae family includes several significant pathogens. Ribavirin has shown activity against members of this family. For instance, against Rift Valley Fever Virus (RVFV), combinations of ribavirin and the C-nucleoside analog selenazofurin (B1681613) have demonstrated additive antiviral effects. nih.gov While Dhori virus is sometimes mentioned in the context of tick-borne viruses, it is a member of the Orthomyxoviridae family, not Bunyaviridae.

Detailed in vitro studies on the direct antiviral efficacy of this compound against RVFV, Tahyna virus, or Dhori virus are not extensively documented in the available scientific literature. Given the established activity of ribavirin against some bunyaviruses, the absence of data for its 2'-deoxy analog suggests a potential lack of significant activity, likely attributable to the structural differences in the sugar moiety.

Analysis against Vaccinia Virus

Vaccinia virus (VACV), a member of the Poxviridae family of DNA viruses, has been the subject of antiviral research. While there is no specific data found for the antiviral activity of this compound against Vaccinia virus in the reviewed literature, other nucleoside analogs have been evaluated. For instance, trifluridine (B1683248) and adefovir (B194249) dipivoxil have been shown to potently inhibit VACV replication. nih.gov The DNA polymerase of Vaccinia virus is sensitive to inhibition by the acyclic nucleoside phosphonate (B1237965) cidofovir. nih.gov

The lack of reported activity for this compound against Vaccinia virus may suggest it is not a primary candidate for anti-poxvirus drug development.

Comparative Antiviral Efficacy against DNA Viruses (e.g., Adenovirus Type 2)

Human adenoviruses (HAdV) are another important target for antiviral therapies. In vitro studies on the efficacy of various compounds against Adenovirus Type 2 (HAdV-2) have yielded interesting results. Notably, ribavirin has been found to be inactive against adenovirus in some in vitro studies. nih.gov In contrast, certain 2',3'-dideoxynucleoside analogs such as zalcitabine (B1682364) and alovudine (B1666896) have demonstrated potent and selective activity against adenovirus, with EC₅₀ values in the range of 0.7 to 3 μM. nih.gov A rapid qPCR-based assay has shown that HAdV of species C, which includes HAdV-2, are more sensitive to ribavirin (EC₅₀ <10 μM) compared to HAdV of other species. nih.gov

Specific comparative data on the antiviral efficacy of this compound against Adenovirus Type 2 is not available in the reviewed scientific literature. The variable activity of its parent compound, ribavirin, against different adenovirus types highlights the complexity of predicting the efficacy of its analogs.

CompoundVirusEC₅₀ (µM)Cell Line
Ribavirin Hepatitis C Virus (HCV)87HuH6
Ribavirin Adenovirus Type 2 (HAdV-2)<10Not Specified
Zalcitabine Adenovirus0.7 - 3Human Embryonic Lung (HEL) Fibroblasts
Alovudine Adenovirus0.7 - 3Human Embryonic Lung (HEL) Fibroblasts

Note: EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Structure-Activity Relationship (SAR) Analysis of the 2'-Deoxyribofuranosyl Moiety

The biological activity of nucleoside analogs is intrinsically linked to their chemical structure. The modification of the ribofuranosyl moiety, particularly at the 2'-position, plays a pivotal role in determining the compound's antiviral profile.

Role of the 2'-Hydroxyl Group in Enzymatic Recognition and Inhibition

The presence of a hydroxyl group at the 2'-position of the ribose sugar is a critical determinant for the antiviral activity of ribavirin and many other nucleoside analogs. nih.gov This functional group is crucial for the molecule to be recognized and phosphorylated by cellular kinases to its active mono-, di-, and triphosphate forms. mdpi.com It is the triphosphate metabolite that often acts as the competitive inhibitor of viral RNA-dependent RNA polymerases. The 2'-hydroxyl group allows ribavirin to be preferentially active in RNA-related metabolism. nih.gov

In this compound, the absence of this 2'-hydroxyl group is a significant structural modification. This change is predicted to severely impair its phosphorylation by cellular kinases. Without efficient conversion to its triphosphate form, this compound would be unable to effectively compete with natural nucleoside triphosphates for incorporation by viral polymerases. This lack of activation is the most probable reason for its general lack of potent antiviral activity when compared to its parent compound, ribavirin, and explains the scarcity of detailed efficacy studies in the scientific literature.

Influence of Other Sugar Moiety Modifications on Biological Function

The biological function of nucleoside analogs is profoundly influenced by modifications to the sugar moiety. The ribose ring is a critical component for enzymatic recognition, phosphorylation, and incorporation into nascent viral nucleic acid chains. Alterations at various positions on this sugar can dramatically change the compound's antiviral activity, selectivity, and mechanism of action.

Modifications to the sugar are a cornerstone of nucleoside analog drug design. nih.gov The presence or absence of hydroxyl groups at the 2' and 3' positions, for instance, determines whether the analog functions as a standard building block, a chain terminator, or an inhibitor of specific viral enzymes. nih.gov For a nucleoside analog to be active, it typically must be phosphorylated by cellular or viral kinases to its 5'-triphosphate form. mdpi.com The structure of the sugar moiety is paramount for the efficiency of this initial phosphorylation step.

In many analogs, the removal or substitution of the 2'-hydroxyl group can impact the compound's conformation and its ability to be recognized by viral polymerases. For example, the introduction of a fluorine atom at the 2' position has been a successful strategy in developing potent antiviral agents. nih.gov Similarly, modifications at the 3' position are crucial. The absence of a 3'-hydroxyl group, as seen in dideoxynucleosides, is the classic modification that leads to chain termination of DNA or RNA synthesis, as it prevents the formation of the subsequent phosphodiester bond. nih.gov

Acyclic nucleoside analogs, which lack a complete ribose ring, represent a more drastic modification. Their activity often depends on their ability to mimic the natural nucleoside's conformation to be phosphorylated and interact with viral enzymes. nih.gov Studies on acyclic analogs of ribavirin have shown that an ether oxygen atom that mimics the O4' of the ribose ring is essential for antiviral activity, and the length of the side chain significantly affects potency. nih.gov

Comparative Analysis with Ribavirin and Other Nucleoside Analogs (e.g., 3'-Deoxyribavirin, 2',3'-Dideoxyribavirin)

A comparative analysis of this compound with its parent compound, Ribavirin, and other deoxy-analogs reveals critical structure-activity relationships. The primary distinction lies in the modifications of the ribose sugar moiety, which dictates the mechanism of action and biological activity.

Ribavirin is a broad-spectrum antiviral agent effective against a range of RNA and DNA viruses. mdpi.com Its activity is attributed to multiple mechanisms, including the inhibition of the host enzyme inosine (B1671953) monophosphate dehydrogenase (IMPDH), which leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools, and its action as an RNA virus mutagen, where its triphosphate form is incorporated into viral RNA, inducing lethal mutations. mdpi.commdpi.com

This compound , lacking the hydroxyl group at the 2' position, is structurally a deoxyribonucleoside. This modification significantly alters its biological potential. The absence of the 2'-OH group may reduce its efficiency as a substrate for the cellular kinases that phosphorylate ribavirin, potentially leading to lower levels of the active triphosphate form. Furthermore, as a deoxyribonucleoside, it would not be a substrate for viral RNA-dependent RNA polymerases, which are the primary targets for Ribavirin's mutagenic activity.

3'-Deoxyribavirin and 2',3'-Dideoxyribavirin lack the 3'-hydroxyl group, a hallmark of chain-terminating nucleoside analogs. This structural feature allows them, upon conversion to their triphosphate forms, to be incorporated into a growing viral nucleic acid chain. However, the absence of the 3'-OH group prevents the addition of the next nucleotide, thereby terminating elongation. This mechanism is fundamentally different from the primary mechanisms of Ribavirin. The antiviral activity of 2',3'-dideoxynucleosides against retroviruses is well-established. nih.gov

The interaction of these analogs can also be complex. Studies have shown that Ribavirin can have antagonistic or synergistic effects when combined with other nucleoside analogs. For instance, Ribavirin has been observed to antagonize the anti-HIV activity of pyrimidine 2',3'-dideoxynucleosides while enhancing the activity of purine (B94841) 2',3'-dideoxynucleosides. creative-diagnostics.comnih.gov This highlights the intricate interplay between different nucleoside analogs and cellular metabolic pathways.

The following table provides available data on the antiviral activity of Ribavirin and related analogs.

Table 1: Comparative In Vitro Antiviral Activity of Ribavirin and Analogs

CompoundVirusCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
RibavirinHantaan Virus (HTNV)Vero E62.65>100>37.7
RibavirinRespiratory Syncytial Virus (RSV)HEp-214.575452
2',3'-DideoxyadenosineHuman Immunodeficiency Virus (HIV)MT-4Not specifiedNot specifiedNot specified
2',3'-DideoxyguanosineHuman Immunodeficiency Virus (HIV)MT-4Not specifiedNot specifiedNot specified

Disclaimer: Data is compiled from multiple sources. creative-diagnostics.comnih.govajol.info EC₅₀ (50% effective concentration) and CC₅₀ (50% cytotoxic concentration) values can vary significantly based on the specific virus strain, cell line, and experimental protocol used. A direct comparison between different studies should be made with caution. Specific comparative data for this compound and 3'-Deoxyribavirin from these types of studies are not readily available in the cited literature.

Prodrug Design Strategies for Enhanced Delivery and Activation of 2 Deoxyribavirin Scaffold

Nucleoside Analog Prodrug (NAP) Concepts

Nucleoside Analog Prodrugs (NAPs) are designed to surmount the inherent limitations of nucleoside analogs, such as 2'-Deoxyribavirin. nih.gov The primary goals of NAP strategies are to enhance oral absorption, improve distribution to target tissues, increase cellular uptake, and facilitate the crucial phosphorylation steps required for activation. nih.gov Synthetic nucleoside analogs mimic the structure of natural nucleosides and can be incorporated into the growing DNA or RNA strands of a virus after being converted to their triphosphate form by cellular or viral kinases. calstate.edunih.gov

A major obstacle for many nucleoside analogs is the initial phosphorylation to the monophosphate, which is often the rate-limiting step in the activation pathway. nih.gov NAPs can be designed to bypass this step, thereby increasing the intracellular concentration of the active triphosphate form. nih.gov This not only enhances the drug's potency but can also minimize the potential for the development of drug-resistant viruses. nih.gov The design of NAPs involves chemically modifying the nucleoside scaffold, for instance, by adding lipophilic moieties to increase passive diffusion across cell membranes or by attaching groups that are recognized by specific cellular transporters. nih.govnih.gov These modifications are designed to be cleaved by intracellular enzymes, releasing the active nucleoside analog at its site of action.

Phosphoramidate (B1195095) Prodrug Approaches

The phosphoramidate prodrug approach, notably the ProTide technology, is a highly successful strategy for delivering the monophosphate of a nucleoside analog into cells, thereby circumventing the often inefficient initial phosphorylation step. calstate.edunih.gov This approach involves masking the negative charges of the phosphate (B84403) group with an amino acid ester and an aryl group, creating a lipophilic molecule that can readily cross cell membranes. calstate.edu

Once inside the cell, the phosphoramidate moiety is cleaved by intracellular enzymes in a stepwise manner. A carboxyesterase first hydrolyzes the amino acid ester, which is followed by an intramolecular cyclization that releases the aryl group. This process culminates in the formation of the nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate. calstate.edu

This strategy has been explored for various nucleoside analogs. For example, monophosphate prodrugs of 2′-deoxy-2′-fluoro-2′-C-methylguanosine, a compound structurally related to this compound, have been developed as potent inhibitors of viral RNA-dependent RNA polymerase. nih.govnih.gov Research has focused on optimizing the prodrug moieties to achieve targeted delivery. For instance, some prodrugs were initially designed to generate high levels of the active triphosphate in the liver for treating hepatitis C virus (HCV). nih.govnih.gov Subsequent efforts aimed to modify these prodrugs for effective delivery into peripheral blood mononuclear cells (PBMCs), which are major targets for other viruses like dengue. nih.gov This led to the identification of a cyclic phosphoramidate prodrug that demonstrated a good balance of antiviral activity and in vitro stability. nih.gov The potential toxicity of the metabolites generated from the cleavage of these prodrug moieties, such as 1-naphthol (B170400) and 2-naphthol, is an important consideration in the design and evaluation process. rsc.org

Design of Targeted Delivery Systems

Targeted delivery systems aim to increase the concentration of a drug at its intended site of action while minimizing exposure to other tissues, thereby enhancing efficacy and reducing systemic toxicity. nih.gov This can be achieved through both passive and active targeting strategies.

Classical prodrug design often involves non-specific chemical modifications. nih.gov In contrast, modern targeted prodrug design utilizes molecular and cellular mechanisms for more precise delivery. nih.gov This can involve designing prodrugs that are substrates for specific enzymes or membrane transporters that are overexpressed in target tissues or cells. nih.gov

Strategies for targeted delivery that could be applied to this compound prodrugs include:

Enzyme-Directed Prodrug Therapy : This involves designing a prodrug that is activated by an enzyme predominantly found at the target site. Examples include antibody-directed enzyme prodrug therapy (ADEPT) and gene-directed enzyme prodrug therapy (GDEPT). nih.gov

Transporter-Mediated Delivery : Prodrugs can be designed to be recognized and transported by specific membrane transporters, such as peptide transporters, that are highly expressed in certain tissues like the intestine or liver. nih.gov

Nanotechnology Platforms : Nanocarriers like liposomes, nanoparticles, and polymer-drug conjugates can be used to encapsulate prodrugs, altering their pharmacokinetic profile and enabling targeted delivery. cancer.gov For instance, a nanotechnology platform based on poly(L-lysine succinylated) (PLS) polymer has been developed to target the lymphatic system by interacting with scavenger receptor A1, which is highly expressed on cells within lymph nodes. cancer.gov Such a system could be adapted for delivering this compound to this important immune system compartment. cancer.gov

An example of a targeted approach for a related compound is an alkoxyalkylphosphodiester prodrug of ribavirin (B1680618), which was specifically designed to release the active ribavirin-monophosphate in nucleated cells while limiting its exposure in anucleated red blood cells to reduce hemolytic anemia. nih.govresearchgate.net This prodrug demonstrated increased uptake in liver cells (hepatocytes) compared to red blood cells. nih.govresearchgate.net

In Vitro and Preclinical In Vivo Evaluation of Prodrug Candidates

The evaluation of prodrug candidates is a multi-step process involving a battery of in vitro assays followed by preclinical in vivo studies in animal models.

In Vitro Evaluation: The initial screening of prodrugs is performed using a variety of in vitro assays to assess their antiviral activity, cytotoxicity, and stability.

Antiviral Activity: The potency of the prodrug is tested in cell-based assays against the target virus. For example, prodrugs of ribavirin and its analogs have been evaluated using HCV replicon systems and against influenza virus. nih.govresearchgate.net The effective concentration (EC₅₀) is determined, which is the concentration of the drug that inhibits viral replication by 50%.

Cytotoxicity: The toxicity of the prodrug and its metabolites is assessed in various cell lines, including the host cells for the virus and other cell types to determine a therapeutic index. rsc.orgnih.gov

Stability Studies: The stability of the prodrug is evaluated in different biological media, such as plasma and liver S9 fractions from various species (e.g., rodents, dogs, humans), to predict its metabolic fate in vivo. nih.govnih.gov The chemical stability is also tested at different pH values to simulate conditions in the gastrointestinal tract. researchgate.net

Cellular Uptake and Metabolism: Studies are conducted to measure the uptake of the prodrug into target cells (e.g., hepatocytes, PBMCs) and its conversion to the active triphosphate form. nih.govnih.govresearchgate.net

Preclinical In Vivo Evaluation: Promising candidates from in vitro studies are advanced to preclinical in vivo evaluation in animal models like rats and dogs to study their pharmacokinetic properties. nih.govmonash.edunih.gov

Pharmacokinetics: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of the prodrug and the parent drug. Key parameters measured include oral bioavailability, plasma half-life (t₁/₂), and tissue distribution, particularly in target organs like the liver and in specific cell populations like PBMCs. nih.govnih.govnih.govmdpi.com

Efficacy Studies: The antiviral efficacy of the prodrug is evaluated in animal models of the disease. For instance, a cyclic phosphoramidate prodrug of 2′-deoxy-2′-fluoro-2′-C-methylguanosine was assessed in an AG129 mouse model, where it demonstrated significant reductions in viremia. nih.gov

The data gathered from these comprehensive evaluations are crucial for selecting the most promising prodrug candidates for further development.

Data Tables

Table 1: In Vitro Activity and Cellular Uptake of a Phosphorylated Ribavirin Prodrug (Compound 2) Compared to Ribavirin. Data sourced from a study on a novel alkoxyalkylphosphodiester prodrug of ribavirin. nih.govresearchgate.net

Parameter Ribavirin Prodrug (Compound 2) Fold Improvement
HCV Replicon EC₅₀ (µM) >504.8>10.4
Influenza A EC₅₀ (µM) 10.32.54.1
Uptake in Red Blood Cells (RBCs) HighLowDecreased
Uptake in HepG2 Hepatocytes StandardIncreasedIncreased

Table 2: Preclinical Pharmacokinetic Profile of a Cyclic Phosphoramidate Prodrug (Compound 17) in Dogs. Data from a study on a cyclic phosphoramidate prodrug of 2′-deoxy-2′-fluoro-2′-C-methylguanosine. nih.gov

Parameter Value
Animal Model Dog
Oral Bioavailability High triphosphate levels in PBMCs at 10 mg/kg
Plasma Stability High in dog and human plasma
Liver S9 Stability High in dog and human liver S9 fractions
Target Exposure Triphosphate concentration in PBMCs exceeded the target concentration needed for efficacy (TP₅₀)

Metabolic Fate and Biotransformation Studies of 2 Deoxyribavirin in Preclinical Models

Intracellular Metabolic Pathways and Metabolite Identification

Upon entering a cell, 2'-Deoxyribavirin is believed to follow the metabolic route typical of deoxyribonucleosides. The primary pathway involves intracellular phosphorylation to form its active triphosphate metabolite. This process is essential for the compound to exert its potential antiviral effects by mimicking a natural deoxyribonucleotide and interfering with viral replication.

While specific studies exhaustively identifying all metabolites of this compound are not extensively available in the public domain, based on the known metabolism of similar nucleoside analogs and its parent compound, ribavirin (B1680618), a key metabolic process is the cleavage of the glycosidic bond. This deribosylation would release the triazole base, 1,2,4-triazole-3-carboxamide. This base can be further metabolized, potentially through hydrolysis, to form 1,2,4-triazole-3-carboxylic acid.

Table 1: Predicted Metabolites of this compound

Metabolite NameAbbreviationMetabolic Process
This compound Monophosphate2'-dRV-MPPhosphorylation
This compound Diphosphate (B83284)2'-dRV-DPPhosphorylation
This compound Triphosphate2'-dRV-TPPhosphorylation
1,2,4-triazole-3-carboxamideT-CONH2Deribosylation
1,2,4-triazole-3-carboxylic acidT-COOHHydrolysis

Enzymatic Conversions and Intermediates

The enzymatic machinery of the host cell plays a pivotal role in the activation of this compound. The initial and rate-limiting step in its intracellular activation is the conversion to its 5'-monophosphate form. As a deoxyribonucleoside analog, this phosphorylation is primarily catalyzed by deoxycytidine kinase (dCK) . This is a crucial distinction from ribavirin, which is a ribonucleoside. Subsequent phosphorylation steps to the diphosphate and triphosphate forms are carried out by other cellular nucleoside and nucleotide kinases.

The conversion process can be summarized as follows:

This compound ---(dCK)---> This compound-5'-monophosphate (2'-dRV-MP)

2'-dRV-MP ---(Nucleoside Monophosphate Kinases)---> This compound-5'-diphosphate (2'-dRV-DP)

2'-dRV-DP ---(Nucleoside Diphosphate Kinases)---> This compound-5'-triphosphate (2'-dRV-TP)

The formation of the triphosphate metabolite is the key activation step, enabling the compound to be recognized by viral polymerases.

Influence of Host Cellular Enzyme Expression on Metabolite Profile

The metabolic profile of this compound is intrinsically linked to the expression levels of key host cellular enzymes. The efficiency of the initial phosphorylation step is directly dependent on the activity of deoxycytidine kinase (dCK). Tissues or cell types with higher levels of dCK expression are expected to produce higher concentrations of the active triphosphate metabolite. Conversely, cells with low dCK levels would exhibit a diminished capacity to activate this compound, potentially impacting its therapeutic efficacy in those tissues.

Comparative Metabolic Profiling with Ribavirin

A comparative analysis of the metabolic profiles of this compound and its parent compound, ribavirin, reveals a critical divergence in their activation pathways, which has significant implications for their respective biological activities.

The most fundamental difference lies in the initial phosphorylation step. Ribavirin, being a ribonucleoside, is phosphorylated by adenosine (B11128) kinase and cytosolic 5′-nucleotidase II . nih.govnih.gov Studies have shown that ribavirin is not a substrate for deoxycytidine kinase (dCK). nih.gov In stark contrast, this compound, as a deoxyribonucleoside analog, is anticipated to be a substrate for dCK . This differential enzyme requirement suggests that the two compounds may have varying levels of activity in different cell types, depending on the relative expression of adenosine kinase/5'-nucleotidase II versus deoxycytidine kinase.

Following the initial phosphorylation, both compounds undergo subsequent phosphorylations to their active triphosphate forms. However, the initial enzymatic gatekeeper dictates the efficiency of this process.

Regarding catabolism, both compounds can undergo deribosylation to yield the same triazole base, 1,2,4-triazole-3-carboxamide (T-CONH2), which can be further metabolized to 1,2,4-triazole-3-carboxylic acid (T-COOH). mdpi.com The enzymes responsible for this cleavage may, however, exhibit different affinities for the ribose versus the deoxyribose moiety, potentially leading to different rates of inactivation.

Table 2: Comparative Metabolic Activation of this compound and Ribavirin

FeatureThis compoundRibavirin
Compound Type Deoxyribonucleoside analogRibonucleoside analog
Primary Activating Enzyme Deoxycytidine kinase (dCK)Adenosine kinase, Cytosolic 5′-nucleotidase II nih.govnih.gov
Active Form This compound-5'-triphosphateRibavirin-5'-triphosphate
Common Metabolites 1,2,4-triazole-3-carboxamide (T-CONH2), 1,2,4-triazole-3-carboxylic acid (T-COOH)1,2,4-triazole-3-carboxamide (T-CONH2), 1,2,4-triazole-3-carboxylic acid (T-COOH) mdpi.com

This comparative metabolic profile underscores that while this compound and ribavirin share a common triazole base, their distinct sugar moieties dictate their interaction with different cellular kinases, leading to potentially different pharmacological profiles.

Advanced Analytical Methodologies for Characterization and Quantification of 2 Deoxyribavirin

Spectroscopic Techniques

Spectroscopic methods are fundamental for elucidating the molecular structure and quantifying 2'-Deoxyribavirin. Nuclear Magnetic Resonance and Mass Spectrometry provide complementary information, from atomic connectivity to molecular mass and fragmentation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the unequivocal structural confirmation of this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular framework.

¹H NMR: This technique identifies the number and type of hydrogen atoms in the molecule. The chemical shift of each proton provides insight into its electronic environment, while spin-spin coupling patterns reveal the connectivity between neighboring protons, helping to map out the structure of the deoxyribose sugar and the triazole-carboxamide base.

¹³C NMR: This method provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound produces a distinct signal, confirming the total number of carbons and their chemical environments.

2D NMR Techniques: For complex molecules, two-dimensional (2D) NMR experiments are crucial. azolifesciences.comvilniustech.lt

COSY (Correlation Spectroscopy): This experiment correlates protons that are coupled to each other, allowing for the tracing of proton networks within the sugar ring and the base. azolifesciences.com

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms, enabling unambiguous assignment of the ¹H and ¹³C signals to specific positions in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds, which is critical for establishing the connection between the deoxyribose sugar and the triazole base at the N1 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. iranchembook.ir This is vital for determining the stereochemistry and the conformation around the glycosidic bond (the bond connecting the sugar and the base).

Furthermore, quantitative ¹H NMR (qHNMR) can be employed as a powerful method for purity assessment. nih.gov By integrating the signals of this compound against a certified internal standard of known concentration, a highly accurate and precise determination of purity can be achieved without the need for a specific reference standard of the compound itself. nih.gov

Mass spectrometry (MS) is a cornerstone for the identification and quantification of this compound due to its exceptional sensitivity and specificity. nih.gov When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing the compound in complex matrices.

Electrospray ionization (ESI) is a commonly used soft ionization technique that generates a protonated molecule [M+H]⁺ of this compound. For structural confirmation and enhanced selectivity, tandem mass spectrometry (MS/MS) is employed. In this process, the precursor ion (the [M+H]⁺ ion) is isolated, fragmented through collision-induced dissociation, and the resulting product ions are analyzed. This fragmentation pattern is unique to the molecule and serves as a structural fingerprint. For ribavirin (B1680618), a closely related nucleoside analog, the transition of the precursor ion at m/z 245 to a characteristic product ion at m/z 113 is frequently monitored for quantification. japsonline.comcelerion.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in biological samples. nih.govresearchgate.net The chromatographic step separates the analyte from matrix components and potential isobaric interferences—other compounds that have the same mass but a different structure, such as endogenous nucleosides like uridine (B1682114) and cytosine. nih.gov The mass spectrometer, often operating in Multiple Reaction Monitoring (MRM) mode, provides highly selective detection and quantification. japsonline.com The method's performance is validated through parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. japsonline.comnih.gov

Table 1: Examples of LC-MS/MS Parameters for the Analysis of Ribavirin (Analog of this compound)

ParameterMethod 1 japsonline.comMethod 2 nih.govMethod 3 celerion.com
Mass SpectrometerLC-MS/MSAgilent 6495 Triple QuadrupoleAPI 4000
Ionization ModePositive ESIPositive ESI (Jet Stream)Positive ESI
MRM Transition (m/z)244.90 → 113.15Not Specified245.1 → 113.1
Linearity Range2 - 100 ng/mLNot Specified10.0 - 1500 ng/mL
LOD0.7 ng/mL0.1 ng/mLNot Specified
LOQ2 ng/mL0.5 ng/mL10.0 ng/mL
Intra-day Precision (%RSD)0.67% - 2.11%1.34% - 3.88%4.9% (at 30 ng/mL)
Inter-day Precision (%RSD)1.92% - 3.11%1.10% - 4.67%4.9% (at 30 ng/mL)

Chromatographic Separation Techniques

Chromatography is essential for isolating this compound from impurities and complex matrices, enabling accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of this compound. The method's versatility allows for various separation modes depending on the analytical goal.

Reversed-Phase (RP-HPLC): This is a common mode where a non-polar stationary phase (like C18) is used with a polar mobile phase. However, for highly polar compounds like nucleoside analogs, retention can be poor.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for polar compounds. It uses a polar stationary phase (like silica) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile). As the aqueous portion of the mobile phase increases, polar analytes are eluted. This technique provides excellent separation of ribavirin from endogenous analogs found in plasma. celerion.com

Porous Graphitic Carbon (PGC) Chromatography: Columns with PGC stationary phases (e.g., Hypercarb) are effective for retaining and separating highly polar compounds, including nucleosides. nih.govnih.gov They offer unique selectivity based on the analyte's molecular shape and polarizability.

HPLC systems are typically equipped with a UV detector for routine purity analysis and quantification, as the triazole ring in this compound absorbs UV light. For ultimate specificity and sensitivity, coupling HPLC with a mass spectrometer (LC-MS) is the preferred approach. japsonline.comnih.gov

Table 2: HPLC and UHPLC Conditions for Ribavirin Analysis

ParameterMethod 1 (HILIC) celerion.comMethod 2 (PGC) nih.gov
Chromatography SystemHPLCAgilent 1290 Infinity II UHPLC
ColumnWaters Atlantis HILICHypercarb
Mobile Phase AWater with Formic Acid5 mM Ammonium Acetate with 0.1% Formic Acid
Mobile Phase BAcetonitrile with Formic AcidAcetonitrile
Flow RateNot Specified0.6 mL/min
Run Time2.5 minutesNot Specified
Retention Time1.7 minutesNot Specified

To meet the challenges of analyzing complex samples or resolving closely related impurities, more advanced chromatographic techniques can be utilized.

Ultra-High Performance Liquid Chromatography (UHPLC): UHPLC systems use columns packed with sub-2 µm particles, which operate at higher pressures than conventional HPLC. nih.gov This results in significantly faster analysis times, higher resolution, and improved sensitivity, making it highly efficient for both purity and quantitative analysis. nih.gov

Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique involves coupling two different chromatographic columns (dimensions) with different selectivities (orthogonality). nih.gov For instance, a HILIC separation in the first dimension could be combined with a reversed-phase separation in the second dimension. This approach dramatically increases peak capacity and is ideal for separating trace impurities from the main component or for analyzing extremely complex matrices. nih.gov

Crystallographic Techniques for Molecular Structure and Interaction Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. By diffracting X-rays off a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. researchgate.net

While a specific crystallographic study for this compound was not found, data for the closely related analog, 2'-deoxy-2'-fluoroinosine, provides significant insight into the likely structural features. A study of this compound revealed that it crystallizes with two independent nucleoside molecules (A and B) in the asymmetric unit, which display different conformations. nih.gov

Key findings from the crystallographic analysis of 2'-deoxy-2'-fluoroinosine include: nih.gov

Glycosidic Bond Conformation: Molecule A adopts a syn conformation, where the base is positioned over the sugar ring, while Molecule B is in the more common anti conformation.

Sugar Pucker: Both molecules exhibit a twisted conformation of the furanose ring. Molecule A shows a C(3')-endo-C(4')-exo pucker, and Molecule B has a C(4')-exo-C(3')-endo pucker. This preference for C(3')-endo type puckering, often with a C(4')-exo twist, is noted as a characteristic feature of 2'-fluoronucleosides. nih.gov

Exocyclic Bond Conformation: The conformation around the C(4')-C(5') bond was determined to be gauche+ in both molecules.

These detailed structural parameters are invaluable for understanding the molecule's shape, its potential interactions with biological targets, and for computational modeling studies.

Table 3: Crystallographic Data for 2'-deoxy-2'-fluoroinosine monohydrate nih.gov

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2(1)2(1)2(1)
Unit Cell Dimension (a)33.291 Å
Unit Cell Dimension (b)10.871 Å
Unit Cell Dimension (c)6.897 Å
Glycosidic Conformation (Molecule A)syn
Glycosidic Conformation (Molecule B)anti
Sugar Pucker (Molecule A)C(3')-endo-C(4')-exo
Sugar Pucker (Molecule B)C(4')-exo-C(3')-endo

X-ray Crystallography of this compound-Enzyme Complexes

As of the current body of scientific literature, detailed structural information from X-ray crystallography studies specifically on this compound in complex with enzymes is not publicly available. Searches of prominent databases, including the Protein Data Bank (PDB), and comprehensive reviews of crystallographic literature did not yield any deposited structures or detailed research findings for this compound bound to an enzymatic target.

While X-ray crystallography is a powerful technique for elucidating the three-dimensional structure of small molecules and their interactions with biological macromolecules, it appears that no such studies have been successfully conducted or at least publicly disclosed for this compound in a protein-bound state.

For context, X-ray crystallography has been instrumental in understanding the binding modes of related nucleoside analogs. For instance, the parent compound, ribavirin, has been studied in its crystalline form, providing insights into its molecular conformation. researchgate.netnih.gov However, this does not extend to its deoxy-derivative in complex with an enzyme.

The lack of available data precludes the presentation of a data table on the crystallographic parameters and interaction details for this compound-enzyme complexes. Future research in this area would be invaluable for understanding the specific molecular interactions that may govern the activity of this compound and for guiding the structure-based design of new derivatives.

Future Research Directions and Translational Perspectives for 2 Deoxyribavirin Analogs

Rational Design of Next-Generation Deoxyribavirin Derivatives

Future research will involve the rational design of new derivatives based on the SAR of 2'-Deoxyribavirin. This could include further modifications at the 2'-position of the deoxyribose sugar or alterations to the triazole base to improve target specificity and reduce off-target effects. The goal is to design molecules with enhanced phosphorylation efficiency, greater affinity for viral polymerases, and improved metabolic stability.

Exploration of Novel Antiviral Targets and Mechanisms

While the primary mechanisms of ribavirin (B1680618) are relatively well-understood, further research could uncover novel antiviral targets for this compound and its analogs. This could involve investigating their effects on other viral or host proteins that are essential for viral replication. Understanding the full range of mechanisms can help in identifying new ways to combat viral infections.

Integration with Emerging Antiviral Therapies and Combination Strategies

Combination therapy is a cornerstone of modern antiviral treatment, as it can increase efficacy and reduce the emergence of drug resistance. nih.gov Future studies should explore the potential of this compound analogs in combination with other antiviral agents, including direct-acting antivirals that target specific viral enzymes like polymerases or proteases. nih.gov Such combination strategies could lead to more potent and durable antiviral responses.

Challenges and Opportunities in the Development of Deoxyribavirin-Based Antivirals

The development of any new antiviral drug faces numerous challenges, including the potential for toxicity, the emergence of drug resistance, and the high cost of clinical trials. For deoxyribavirin-based antivirals, a key challenge will be to achieve a favorable therapeutic index. However, the broad-spectrum potential of these compounds and the proven clinical utility of ribavirin provide a strong rationale for their continued development. The opportunity to create more effective treatments for a wide range of viral diseases makes this an important area of research.

Q & A

Q. What is the biochemical mechanism by which 2'-Deoxyribavirin inhibits viral methyltransferases?

  • Methodological Answer : Structural studies using X-ray crystallography (resolution: 2.6 Å) reveal that this compound 5′-triphosphate competitively binds to the NS5 methyltransferase domain of dengue virus, displacing GTP. This inhibition disrupts viral RNA cap formation, a critical step for viral replication. Key experiments involve:
  • Competitive binding assays with radiolabeled GTP to quantify inhibition constants.
  • Crystallographic analysis of ternary complexes (enzyme + inhibitor + cofactor) to map binding interactions .
    Researchers should validate findings using mutagenesis (e.g., NS5MTaseDV active-site mutants) to confirm specificity.

Q. How can researchers synthesize and characterize this compound for in vitro studies?

  • Methodological Answer :
  • Synthesis : Use enzymatic phosphorylation of ribavirin derivatives via recombinant nucleoside kinases, followed by HPLC purification (C18 column, acetonitrile-phosphate buffer gradient).
  • Characterization :
  • Mass spectrometry (ESI-MS) to confirm molecular weight.
  • NMR spectroscopy (¹H/¹³C) to verify structural integrity, focusing on the 2'-deoxyribose moiety.
    Purity should exceed 95% (validated by analytical HPLC), and stability assays (pH 7.4, 37°C) must confirm compound integrity over 24 hours .

Q. What in vitro models are appropriate for assessing this compound’s antiviral activity?

  • Methodological Answer :
  • Cell-based assays : Use dengue virus (serotype 2)-infected Vero or Huh7 cells. Measure viral RNA reduction via qRT-PCR (primers targeting NS5 region) and plaque assays for viral titer.
  • Control experiments : Include ribavirin (positive control) and untreated cells (negative control).
  • Cytotoxicity : Assess via MTT assay to ensure selectivity indices (IC₅₀/CC₅₀) >10 .

Advanced Research Questions

Q. How can contradictions in this compound’s efficacy data across different viral strains be resolved?

  • Methodological Answer :
  • Comparative genomic analysis : Sequence NS5 methyltransferase domains from resistant strains to identify mutations (e.g., S-adenosylhomocysteine-binding pocket alterations).
  • Biophysical assays : Surface plasmon resonance (SPR) to measure binding affinity (KD) variations across strains.
  • Meta-analysis : Pool data from independent studies (e.g., IC₅₀ values) using random-effects models to account for heterogeneity. Address confounding variables (e.g., cell-line variability) via standardized protocols .

Q. What experimental designs optimize this compound’s inhibitory activity while minimizing off-target effects?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies : Synthesize analogs with modifications to the triphosphate moiety; assess potency via enzymatic assays (NS5MTaseDV activity).
  • Proteomic profiling : Use SILAC-based mass spectrometry to identify host proteins interacting with this compound, highlighting potential off-targets.
  • In silico docking : Screen derivatives against human methyltransferases (e.g., METTL3) to predict selectivity .

Q. How should researchers address reproducibility challenges in crystallographic studies of this compound-enzyme complexes?

  • Methodological Answer :
  • Crystallization protocol standardization : Optimize buffer conditions (e.g., PEG 3350 concentration, pH) across labs.
  • Data deposition : Share raw diffraction data via public repositories (e.g., PDB, EMDB) with metadata on experimental parameters (temperature, cryoprotectants).
  • Blinded refinement : Independent validation of electron density maps by multiple crystallographers to reduce bias .

Key Methodological Considerations

  • Data Reliability : Use orthogonal assays (e.g., enzymatic activity + cellular replication) to confirm findings .
  • Ethical Reporting : Disclose negative results (e.g., lack of efficacy in certain models) to prevent publication bias .
  • Replicability : Provide detailed supplemental protocols (e.g., exact HPLC gradients, crystallization trays) .

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